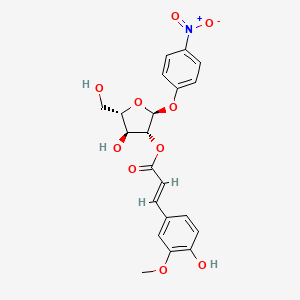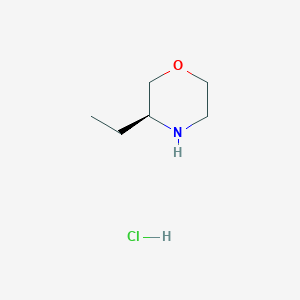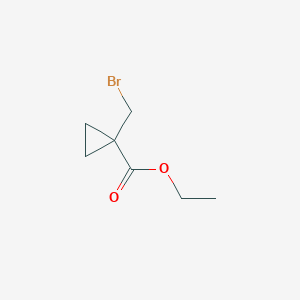
Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
Descripción general
Descripción
Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzodiazepine derivative, which means it contains a benzene ring fused to a diazepine ring. The chloro and methyl groups attached to the benzene ring give this compound its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on compounds structurally related to methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate has focused on understanding their crystal structures. For instance, a study by Li et al. (2015) analyzed the crystal structure of a similar compound, demonstrating the importance of understanding molecular conformations in drug design and material sciences (Li et al., 2015).
Synthesis and Properties
The synthesis and properties of related compounds have been a subject of study, as highlighted in research by Scrowston & Shaw (1976). This work contributes to the broader field of organic chemistry, particularly in the synthesis of complex molecules (Scrowston & Shaw, 1976).
Thermal Ring Expansion
The thermal ring expansion of structurally similar molecules has been explored, as seen in the study by Lopes et al. (2009). Understanding these reactions is crucial for developing new synthetic methodologies in organic chemistry (Lopes et al., 2009).
Electrochemical Studies
Electrochemical reduction studies, such as those conducted by Thomas et al. (1987), offer insights into the reactivity and potential applications of similar compounds in electrochemistry and pharmaceutical analysis (Thomas et al., 1987).
Synthesis of Derivatives
Research by Nazarenko et al. (2008) on the synthesis of derivatives of related molecules highlights the ongoing efforts to create new compounds with potential applications in medicinal chemistry and drug discovery (Nazarenko et al., 2008).
Comparative Biological Activities
Investigations into the biological activities of structurally similar compounds are significant for understanding their potential therapeutic effects, as illustrated in the study by Sofia et al. (1975) (Sofia et al., 1975).
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which share a similar structure, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Based on the reported activities of imidazole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
methyl 7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPLHWTJYVJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

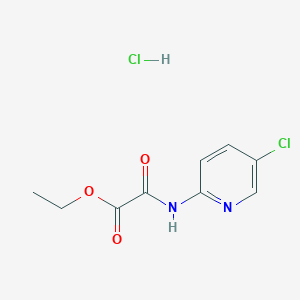
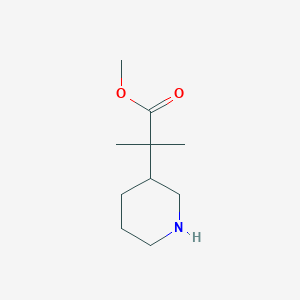
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)




